Methyl trans-cinnamate-D5 (phenyl-D5)

概要

説明

Methyl trans-cinnamate-D5 (phenyl-D5) is a deuterated form of methyl trans-cinnamate, where the phenyl ring is substituted with deuterium atoms. This compound is often used as a stable isotope-labeled standard in various analytical applications due to its unique properties and stability .

準備方法

Synthetic Routes and Reaction Conditions

Methyl trans-cinnamate-D5 (phenyl-D5) can be synthesized through the esterification of trans-cinnamic acid-D5 with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or benzene, followed by purification through distillation or recrystallization .

Industrial Production Methods

Industrial production of methyl trans-cinnamate-D5 (phenyl-D5) follows similar synthetic routes but on a larger scale. Continuous-flow microreactors are often employed to enhance reaction efficiency and control. These reactors allow for precise control of reaction parameters, leading to higher yields and purity .

化学反応の分析

Types of Reactions

Methyl trans-cinnamate-D5 (phenyl-D5) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cinnamic acid derivatives.

Reduction: Reduction reactions can convert it into hydrocinnamate derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Cinnamic acid derivatives.

Reduction: Hydrocinnamate derivatives.

Substitution: Various substituted cinnamate esters.

科学的研究の応用

Scientific Research Applications

1. Analytical Chemistry

- Mass Spectrometry : Methyl trans-cinnamate-D5 serves as a stable isotope-labeled standard, facilitating quantitative analysis in mass spectrometry. Its unique isotopic signature allows for precise differentiation from non-labeled compounds during analysis.

- Nuclear Magnetic Resonance Spectroscopy : The compound is utilized to enhance the resolution and sensitivity of NMR spectroscopy, aiding in structural elucidation and dynamic studies of molecular interactions.

2. Biological Research

- Metabolic Studies : In biological systems, methyl trans-cinnamate-D5 is employed as a tracer to investigate metabolic pathways. Its deuterium labeling allows researchers to track the incorporation and transformation of the compound within biological matrices.

- Enzymatic Activity : The compound has been shown to inhibit tyrosinase, an enzyme involved in melanin production, with IC50 values indicating significant inhibitory effects on both monophenolase and diphenolase activities. This property is particularly relevant in food science and dermatological applications.

3. Antimicrobial and Anti-inflammatory Properties

- Antimicrobial Activity : Methyl trans-cinnamate-D5 exhibits effectiveness against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungi (Candida albicans), suggesting its potential use as a natural preservative in food products.

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, indicating its potential therapeutic applications in treating inflammatory skin conditions.

Industrial Applications

Methyl trans-cinnamate-D5 is also being explored for its role in the synthesis of pharmaceuticals and fine chemicals. Its unique chemical properties make it an attractive building block for developing new materials and compounds with specific functional characteristics.

Case Studies

Food Preservation Study

- Research indicated that incorporating methyl trans-cinnamate-D5 into food products could significantly extend shelf life by inhibiting enzymatic browning and microbial growth. This study highlights its potential as a natural preservative alternative.

Dermatological Formulation Research

- A case study focused on the anti-inflammatory properties of methyl trans-cinnamate-D5 revealed its effectiveness in reducing inflammation without cytotoxic effects on skin cells. This finding supports its application in skincare formulations aimed at treating conditions like acne or eczema.

作用機序

The mechanism of action of methyl trans-cinnamate-D5 (phenyl-D5) involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell lysis. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB .

類似化合物との比較

Similar Compounds

Methyl cinnamate: Non-deuterated form with similar chemical properties but different isotopic composition.

Ethyl cinnamate: Similar structure but with an ethyl ester group instead of a methyl ester.

Butyl cinnamate: Contains a butyl ester group, exhibiting different physical and chemical properties

Uniqueness

Methyl trans-cinnamate-D5 (phenyl-D5) is unique due to its deuterium substitution, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where isotopic labeling is essential .

生物活性

Methyl trans-cinnamate-D5 (phenyl-D5) is a deuterated derivative of methyl trans-cinnamate, a compound known for its various biological activities. This article explores its biological properties, including its effects on enzymatic activity, antimicrobial properties, and potential applications in food safety and pharmaceuticals.

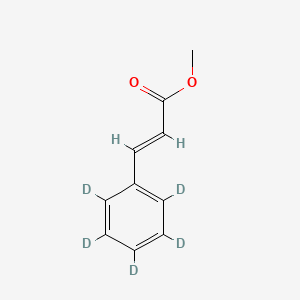

Chemical Structure and Properties

Methyl trans-cinnamate-D5 has a similar structure to methyl trans-cinnamate but includes deuterium atoms in place of hydrogen at specific positions. This modification can influence its biological behavior and stability in various environments.

Enzymatic Inhibition

One of the significant biological activities of methyl trans-cinnamate-D5 is its ability to inhibit the enzyme tyrosinase, which is crucial in the browning process of foods and the production of melanin in organisms. Research indicates that:

- Monophenolase Activity : At a concentration of 2.5 mM, methyl trans-cinnamate-D5 significantly increased the lag time from 32 to 160 seconds and reduced steady-state activity by approximately 65%. The IC50 value for monophenolase activity was found to be 1.25 mM.

- Diphenolase Activity : The compound exhibited a reversible noncompetitive inhibition mechanism with an IC50 value of 1.62 mM and an inhibition constant (K(I)) of 1.60 mM .

Antimicrobial Activity

Methyl trans-cinnamate-D5 also demonstrates notable antimicrobial properties:

- Bacterial Inhibition : It has shown effectiveness against several bacterial strains, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.

- Fungal Activity : The compound exhibits antifungal activity against Candida albicans, highlighting its potential as a natural preservative in food products .

Antioxidant Properties

The antioxidant capacity of methyl trans-cinnamate-D5 has been evaluated through various assays:

- DPPH Method : The compound displayed significant radical scavenging activity, comparable to standard antioxidants such as ascorbic acid.

- FRAP Assay : Results indicated that methyl trans-cinnamate-D5 could reduce ferric ions effectively, showcasing its potential as an antioxidant agent .

Study on Food Preservation

A study investigated the application of methyl trans-cinnamate-D5 in food preservation. It was found that incorporating this compound into food products could extend shelf life by inhibiting enzymatic browning and microbial growth. The findings suggest that it could be a valuable addition to natural preservatives in the food industry.

Research on Skin Applications

Another case study explored the use of methyl trans-cinnamate-D5 in dermatological formulations due to its anti-inflammatory properties. The compound was shown to inhibit pro-inflammatory cytokines in macrophages without cytotoxic effects, indicating its potential for treating skin conditions .

Summary of Biological Activities

| Activity | Effect | IC50 Value |

|---|---|---|

| Tyrosinase Inhibition | Strong inhibition of monophenolase and diphenolase | 1.25 mM (monophenolase) 1.62 mM (diphenolase) |

| Antimicrobial | Effective against E. coli, B. subtilis, S. aureus, and C. albicans | N/A |

| Antioxidant | Significant radical scavenging ability | N/A |

特性

IUPAC Name |

methyl (E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRCUPLGCSFEDV-XLKVIOBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。